Cas no 2229153-18-6 (1-(2,4-dichloro-5-fluorophenyl)cyclopropylmethanamine)

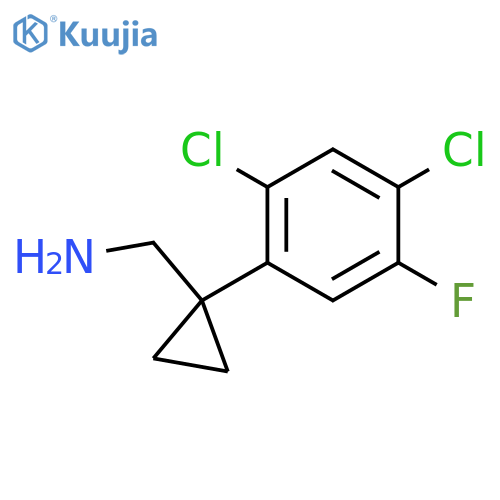

2229153-18-6 structure

商品名:1-(2,4-dichloro-5-fluorophenyl)cyclopropylmethanamine

1-(2,4-dichloro-5-fluorophenyl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

-

- 1-(2,4-dichloro-5-fluorophenyl)cyclopropylmethanamine

- EN300-1995288

- [1-(2,4-dichloro-5-fluorophenyl)cyclopropyl]methanamine

- 2229153-18-6

-

- インチ: 1S/C10H10Cl2FN/c11-7-4-8(12)9(13)3-6(7)10(5-14)1-2-10/h3-4H,1-2,5,14H2

- InChIKey: QDKUJRPZWXTCMR-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C(=CC=1C1(CN)CC1)F)Cl

計算された属性

- せいみつぶんしりょう: 233.0174329g/mol

- どういたいしつりょう: 233.0174329g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

1-(2,4-dichloro-5-fluorophenyl)cyclopropylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1995288-0.05g |

[1-(2,4-dichloro-5-fluorophenyl)cyclopropyl]methanamine |

2229153-18-6 | 0.05g |

$1188.0 | 2023-09-16 | ||

| Enamine | EN300-1995288-10.0g |

[1-(2,4-dichloro-5-fluorophenyl)cyclopropyl]methanamine |

2229153-18-6 | 10g |

$4667.0 | 2023-06-02 | ||

| Enamine | EN300-1995288-5g |

[1-(2,4-dichloro-5-fluorophenyl)cyclopropyl]methanamine |

2229153-18-6 | 5g |

$4102.0 | 2023-09-16 | ||

| Enamine | EN300-1995288-0.1g |

[1-(2,4-dichloro-5-fluorophenyl)cyclopropyl]methanamine |

2229153-18-6 | 0.1g |

$1244.0 | 2023-09-16 | ||

| Enamine | EN300-1995288-2.5g |

[1-(2,4-dichloro-5-fluorophenyl)cyclopropyl]methanamine |

2229153-18-6 | 2.5g |

$2771.0 | 2023-09-16 | ||

| Enamine | EN300-1995288-10g |

[1-(2,4-dichloro-5-fluorophenyl)cyclopropyl]methanamine |

2229153-18-6 | 10g |

$6082.0 | 2023-09-16 | ||

| Enamine | EN300-1995288-1g |

[1-(2,4-dichloro-5-fluorophenyl)cyclopropyl]methanamine |

2229153-18-6 | 1g |

$1414.0 | 2023-09-16 | ||

| Enamine | EN300-1995288-1.0g |

[1-(2,4-dichloro-5-fluorophenyl)cyclopropyl]methanamine |

2229153-18-6 | 1g |

$1086.0 | 2023-06-02 | ||

| Enamine | EN300-1995288-5.0g |

[1-(2,4-dichloro-5-fluorophenyl)cyclopropyl]methanamine |

2229153-18-6 | 5g |

$3147.0 | 2023-06-02 | ||

| Enamine | EN300-1995288-0.5g |

[1-(2,4-dichloro-5-fluorophenyl)cyclopropyl]methanamine |

2229153-18-6 | 0.5g |

$1357.0 | 2023-09-16 |

1-(2,4-dichloro-5-fluorophenyl)cyclopropylmethanamine 関連文献

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

2229153-18-6 (1-(2,4-dichloro-5-fluorophenyl)cyclopropylmethanamine) 関連製品

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 503537-97-1(4-bromooct-1-ene)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量